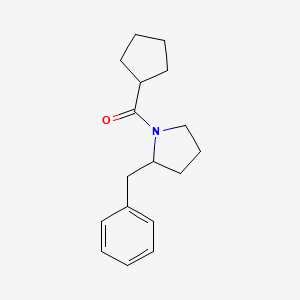
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone, also known as BTCP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained attention in the scientific community due to its potential use in therapeutic applications. BTCP has been found to exhibit stimulant properties and has been studied for its effects on the central nervous system.
Wirkmechanismus
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in increased alertness, focus, and mood enhancement.
Biochemical and Physiological Effects:
Studies have shown that (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone can increase locomotor activity and induce hyperactivity in rodents. It has also been found to increase heart rate and blood pressure. Additionally, (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been shown to increase the release of dopamine and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in lab experiments is its ability to selectively target dopamine, norepinephrine, and serotonin reuptake inhibition. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, the potential for abuse and addiction limits its use in certain research settings.
Zukünftige Richtungen
1. Investigating the potential use of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone in the treatment of neurological disorders, such as ADHD and depression.
2. Studying the long-term effects of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone on behavior and physiology.
3. Developing new analogs of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone with improved therapeutic properties and reduced side effects.
4. Investigating the potential of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone as a research tool for studying the effects of dopamine, norepinephrine, and serotonin on behavior and physiology.
Synthesemethoden
The synthesis of (2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by the reaction with pyrrolidine. The resulting product is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2-Benzylpyrrolidin-1-yl)-cyclopentylmethanone has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. It has been found to exhibit similar effects to other stimulant drugs, such as methylphenidate and amphetamine, but with fewer side effects.
Eigenschaften
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-9-4-5-10-15)18-12-6-11-16(18)13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDAARAGCEOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
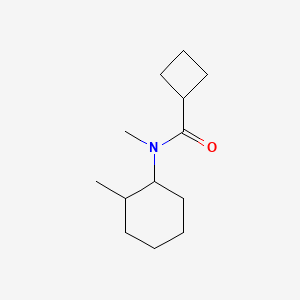
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
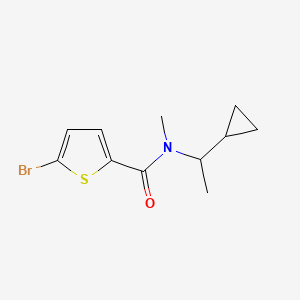
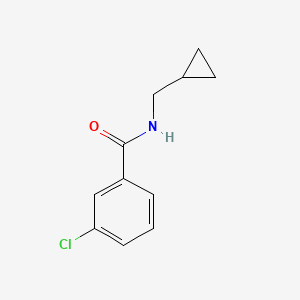
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
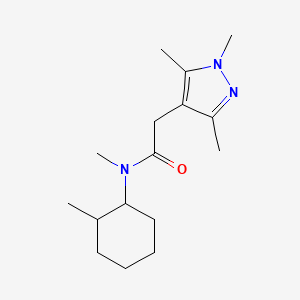


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)